REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[C:8]([CH2:10]O)[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].P(Br)(Br)[Br:18]>ClCCl>[Br:18][CH2:10][C:8]1[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6][N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:9]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1)CO)C(=O)OCC
|
Name
|
|
Quantity
|
4.91 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 50 mL water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 100 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (7-60% ethyl acetate/heptanes, 50 g silica gel)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=NN(C1)C(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |